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molecular formula C4H2BrN3S B1518548 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1137142-58-5

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1518548
M. Wt: 204.05 g/mol
InChI Key: JFHCFWOCRFEOAG-UHFFFAOYSA-N
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Patent
US08815918B2

Procedure details

To a suspension of 5-bromo-1,3,4-thiadiazol-2-amine (60 g, 0.33 mol) in H2O (1.5 L), a solution of chloroacetaldehyde (50% wt in water, 64.5 mL, 0.50 mol) was added, and the mixture was stirred at reflux temperature for 5 h. A second portion of chloroacetaldehyde (20.6 mL, 0.5 eq) was added, and stirring was continued overnight. The starting material had been consumed completely, and the reaction mixture was cooled to RT. The solid was removed by filtration and washed with water. The mother liquor was neutralized with a sat. aq. solution of NaHCO3 and extracted with DCM (2×1 L). The organic layers were washed with brine (2×600 mL), dried and evaporated in vacuo. The brown residue obtained was triturated with a mixture of MeOH and MTBE (1:1, 70 mL) to afford the desired product as a pale yellow solid. The mother liquors were purified by chromatography (SiO2, DCM) to yield some more product. Combined yield: 9.4 g (14%). MS (ESI+): m/z=204 [M+H]+; 1H-NMR(CDCl3): 7.36 (d, 1H); 7.56 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
20.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.Cl[CH2:9][CH:10]=O>O>[Br:1][C:2]1[S:6][C:5]2=[N:7][CH:9]=[CH:10][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=NN=C(S1)N
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
64.5 mL
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
20.6 mL
Type
reactant
Smiles
ClCC=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The starting material had been consumed completely
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×1 L)
WASH
Type
WASH
Details
The organic layers were washed with brine (2×600 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The brown residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated with a mixture of MeOH and MTBE (1:1, 70 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NN2C(S1)=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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